Benzydamine - 642-72-8

Benzydamine

Catalog Number: EVT-305339
CAS Number: 642-72-8
Molecular Formula: C19H23N3O
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzydamine, chemically named 1-benzyl-3-(3-dimethylamino)propoxy-1H-indazole, is an indolic compound with analgesic, anesthetic, anti-inflammatory, and antimicrobial properties. [, ] It is classified as a non-steroidal anti-inflammatory drug (NSAID) and exhibits a different pharmacological profile compared to aspirin-like NSAIDs. [, ] In scientific research, benzydamine is utilized to explore various cellular and molecular processes related to inflammation, pain, and microbial activity.

Future Directions
  • Investigating its Use in Cancer Therapy: Preliminary evidence suggests benzydamine may have anticancer properties. [, ] Further research is required to fully elucidate its potential role in cancer treatment and prevention.
  • Evaluating its Role in Neurodegenerative Diseases: Recent findings suggest that benzydamine may modulate neuronal excitability and protect against neuronal damage. [] Further research is needed to explore its potential therapeutic benefits in neurodegenerative diseases.

Benzydamine N-oxide

  • Compound Description: Benzydamine N-oxide is a major metabolite of benzydamine formed primarily via oxidation by the flavin-containing monooxygenase (FMO) enzyme family, specifically FMO3. It is found in higher concentrations than benzydamine itself in biological samples after administration.
  • Relevance: Benzydamine N-oxide is a key metabolite of benzydamine and its presence is used to confirm benzydamine exposure. It differs from benzydamine by the addition of an oxygen atom to the nitrogen of the indazole ring.

Demethyl Benzydamine

  • Compound Description: Demethyl benzydamine is another metabolite of benzydamine formed through N-demethylation. Its formation pathway is less dependent on FMO activity compared to benzydamine N-oxide.

Prostaglandin E2 (PGE2)

  • Compound Description: Prostaglandin E2 is a key inflammatory mediator produced from arachidonic acid via the cyclooxygenase pathway. It is involved in various physiological and pathological processes, including inflammation, pain, and fever.
  • Relevance: Benzydamine has been shown to reduce PGE2 production in gingival fibroblasts, indicating its anti-inflammatory action. Although structurally unrelated to benzydamine, PGE2 is a target of its pharmacological action.

6-keto-PGF1α

  • Compound Description: 6-keto-PGF1α is a stable metabolite of prostacyclin (PGI2), another important inflammatory mediator derived from arachidonic acid. Like PGE2, it contributes to various inflammatory processes.
  • Relevance: Benzydamine has been demonstrated to reduce the production of 6-keto-PGF1α, further supporting its anti-inflammatory properties. While structurally dissimilar to benzydamine, 6-keto-PGF1α production is impacted by benzydamine's activity.

Arachidonic acid

  • Compound Description: Arachidonic acid is a polyunsaturated fatty acid that serves as a precursor for various inflammatory mediators, including prostaglandins and leukotrienes.
  • Relevance: Benzydamine has been shown to reduce the release of arachidonic acid from phospholipids, thereby limiting the availability of substrate for the synthesis of inflammatory mediators. Although structurally unrelated to benzydamine, arachidonic acid metabolism is affected by benzydamine's action.

Tumor Necrosis Factor-α (TNF-α)

  • Compound Description: TNF-α is a pro-inflammatory cytokine produced primarily by macrophages and monocytes in response to various stimuli, including infection and tissue injury. It plays a crucial role in inflammatory and immune responses.
  • Relevance: Benzydamine effectively inhibits the production of TNF-α, showcasing its anti-inflammatory effects and potential therapeutic benefit in conditions involving excessive TNF-α production. Although structurally unrelated to benzydamine, TNF-α is a target of its pharmacological action.

Interleukin-1β (IL-1β)

  • Compound Description: IL-1β is another pro-inflammatory cytokine involved in various inflammatory and immune responses. Like TNF-α, it is produced by activated immune cells and contributes to the pathogenesis of various inflammatory conditions.
  • Relevance: Benzydamine can significantly reduce serum levels of IL-1β, highlighting its anti-inflammatory action and potential for treating conditions characterized by excessive IL-1β production. Although structurally dissimilar to benzydamine, IL-1β production is modulated by benzydamine's activity.

Interleukin-6 (IL-6)

  • Compound Description: IL-6 is a pleiotropic cytokine involved in both pro- and anti-inflammatory responses. It plays a complex role in regulating immune responses and inflammation.
  • Relevance: While some studies suggest that benzydamine might modestly affect IL-6 production, this effect appears to be less pronounced compared to its inhibition of TNF-α and IL-1β. IL-6, although structurally unrelated to benzydamine, might be modestly influenced by benzydamine's activity.

Interleukin-8 (IL-8)

  • Compound Description: IL-8 is a chemokine that attracts and activates neutrophils to sites of inflammation. It is a key mediator of the innate immune response.
  • Relevance: Benzydamine might have minimal impact on the production of IL-8. Despite being structurally dissimilar to benzydamine, IL-8 might be minimally modulated by benzydamine's activity.

Caffeine

  • Compound Description: Caffeine is a xanthine alkaloid that acts as a central nervous system stimulant. It is metabolized primarily by the cytochrome P450 enzyme, CYP1A2.
  • Relevance: Unlike benzydamine, caffeine is primarily metabolized by CYP1A2 and not significantly by FMO enzymes. It serves as a comparative compound to demonstrate the selectivity of benzydamine as a potential FMO probe substrate. Caffeine and benzydamine share some structural similarities (aromatic ring systems) but have distinct pharmacological profiles.

Aspirin-like NSAIDs

  • Compound Description: Aspirin-like NSAIDs are nonsteroidal anti-inflammatory drugs that inhibit cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing prostaglandin production and inflammation. Examples include aspirin, ibuprofen, and naproxen.
  • Relevance: While both aspirin-like NSAIDs and benzydamine exhibit anti-inflammatory effects, their mechanisms of action differ. Benzydamine has minimal effect on cyclooxygenase activity, suggesting alternative pathways for its anti-inflammatory properties. Despite both being classified as NSAIDs, benzydamine possesses structural and mechanistic differences compared to aspirin-like compounds.

Chlorhexidine

  • Compound Description: Chlorhexidine is a bisbiguanide antiseptic and disinfectant with broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. It is commonly used in oral rinses and other antiseptic preparations.

Safflower oil

  • Compound Description: Safflower oil is a vegetable oil extracted from the seeds of the safflower plant. It is a rich source of linoleic acid, an omega-6 fatty acid.
  • Relevance: One study compared the analgesic and anti-inflammatory effects of safflower oil with benzydamine hydrochloride and naproxen sodium. This comparison aimed to explore the potential of a natural therapy option for postoperative pain management. Safflower oil and benzydamine have completely different structures and potential mechanisms of action.

Econazole

  • Compound Description: Econazole is an antifungal medication belonging to the azole class. It inhibits ergosterol synthesis, a component of the fungal cell membrane, leading to fungal cell death.
  • Relevance: Econazole is combined with benzydamine in a novel fixed-dose vaginal ovule formulation. This combination leverages the antifungal properties of econazole and the anti-inflammatory and analgesic effects of benzydamine for the treatment of various gynecological conditions. Econazole and benzydamine are structurally and pharmacologically distinct but are combined for therapeutic benefit in specific applications.

Lidocaine

  • Compound Description: Lidocaine is a local anesthetic that blocks nerve conduction by inhibiting sodium channels. It is commonly used to numb tissues before medical procedures.
  • Relevance: Lidocaine is often compared to benzydamine in studies evaluating their effectiveness in reducing pain, such as postoperative sore throat or gag reflex. Both compounds have analgesic properties, but their mechanisms of action and durations of effect may differ. Lidocaine directly inhibits nerve conduction, while benzydamine's analgesic effects are likely multifactorial, involving anti-inflammatory actions and potential modulation of pain signaling pathways. Lidocaine and benzydamine have distinct structures and primary mechanisms of action, but both exhibit analgesic properties, making them relevant for comparison in pain management studies.

Diclofenac

  • Compound Description: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and stiffness caused by various conditions.
  • Relevance: In a study comparing the efficacy of different formulations for postoperative pain management after periodontal surgery, benzydamine hydrochloride mouthwash was found to be more effective than diclofenac tablets. This comparison highlights the potential benefits of topical benzydamine administration for localized pain relief. While both compounds are NSAIDs, diclofenac primarily acts by inhibiting cyclooxygenase enzymes, while benzydamine exerts its effects through a broader range of mechanisms, potentially explaining the observed difference in efficacy. Diclofenac and benzydamine are structurally distinct NSAIDs with different primary mechanisms of action, but their shared therapeutic target of pain management makes them relevant for comparative studies.

Piroxicam

  • Compound Description: Piroxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Like other NSAIDs, it inhibits cyclooxygenase enzymes, reducing prostaglandin synthesis and inflammation.
  • Relevance: Piroxicam is often compared to benzydamine in studies evaluating their effects on prostaglandin E2 (PGE2) production and their overall anti-inflammatory properties. While both compounds demonstrate anti-inflammatory effects, benzydamine appears to have a less pronounced effect on PGE2 synthesis compared to piroxicam, suggesting that benzydamine's anti-inflammatory actions might involve additional mechanisms beyond cyclooxygenase inhibition. Piroxicam and benzydamine are structurally distinct NSAIDs, but their shared therapeutic target of inflammation and their comparison in PGE2 modulation studies make them relevant for comparison.

Platelet Activating Factor (PAF)

  • Compound Description: PAF is a potent phospholipid mediator that plays a role in various inflammatory and allergic reactions. It activates platelets, neutrophils, and other inflammatory cells, contributing to vascular permeability, bronchoconstriction, and other inflammatory responses.
  • Relevance: Benzydamine has demonstrated protective effects against PAF-induced mortality in mice. This finding suggests that benzydamine might modulate PAF-mediated inflammatory responses, potentially by interfering with PAF receptor binding or downstream signaling pathways. Despite their structural dissimilarity, benzydamine's ability to counteract PAF's effects highlights its potential as an anti-inflammatory agent.
Source and Classification

Benzydamine is classified as a non-steroidal anti-inflammatory drug (NSAID) and is known for its local anesthetic properties. It is often utilized in oral and topical formulations due to its ability to provide localized relief without significant systemic absorption. The compound is recognized for its unique mechanism of action compared to other NSAIDs, which sets it apart in clinical applications .

Synthesis Analysis

The synthesis of benzydamine involves several chemical reactions starting from methyl anthranilate. The general synthetic pathway includes:

  1. Formation of N-nitroso derivative: Methyl anthranilate reacts with nitrous acid to form an N-nitroso derivative.
  2. Reduction: This derivative is then reduced using sodium thiosulfate to yield a transient hydrazine intermediate.
  3. Formation of enolate: The hydrazine undergoes spontaneous internal hydrazide formation.
  4. Alkylation: The resultant enolate is treated with 3-chloro-1-dimethylaminopropane, leading to the formation of benzydamine .

Technical parameters such as temperature control, reaction time, and reagent concentrations are crucial for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Benzydamine has the molecular formula C19H23N3OC_{19}H_{23}N_{3}O and features a complex structure characterized by:

  • Aromatic rings: The presence of aromatic systems contributes to its lipophilicity.
  • Amine functional groups: These groups are essential for the compound's interaction with biological targets.
  • Chiral centers: Benzydamine contains chiral centers that may influence its pharmacodynamics.

The three-dimensional conformation plays a significant role in its binding affinity to various receptors, impacting its therapeutic efficacy .

Chemical Reactions Analysis

Benzydamine participates in various chemical reactions that can modify its structure or activity:

  1. Oxidation: Benzydamine can be oxidized to form metabolites such as hydroxy derivatives and N-oxide forms.
  2. Dealkylation: This process leads to the formation of less active metabolites.
  3. Conjugation: Benzydamine undergoes conjugation reactions primarily in the liver, resulting in inactive forms that are excreted via urine .

Understanding these reactions is vital for predicting the drug's metabolism and potential interactions with other substances.

Mechanism of Action

The mechanism of action of benzydamine involves multiple pathways:

These mechanisms contribute to its effectiveness in treating localized pain and inflammation.

Physical and Chemical Properties Analysis

Benzydamine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 307.41 g/mol.
  • Solubility: It is lipophilic, allowing it to penetrate biological membranes effectively. Solubility varies based on formulation but is generally poor in water.
  • Stability: The compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: After oral administration, benzydamine has a half-life of approximately 13 hours, indicating prolonged action when absorbed systemically .

These properties are essential for formulating effective drug delivery systems.

Applications

Benzydamine has several clinical applications:

  1. Topical Analgesic: Used for pain relief in conditions like sore throat and oral mucositis.
  2. Anti-inflammatory Agent: Effective in reducing inflammation associated with various conditions.
  3. Local Anesthetic: Provides localized anesthesia during minor surgical procedures or dental work.
  4. Research Applications: Investigated for potential psychotropic effects due to its interaction with serotonin and cannabinoid receptors .
Introduction to Benzydamine

Historical Development and Clinical Adoption

Benzydamine was synthesized in 1964 by the Italian pharmaceutical company Angelini Francesco and introduced to the market in 1966 under the brand name Tantum Verde [3]. Its development emerged from efforts to create non-systemic anti-inflammatory agents with improved safety profiles. Early pharmacological studies revealed benzydamine’s unique ability to concentrate in inflamed tissues while exhibiting minimal systemic absorption—a property that underpinned its topical formulation strategy [1] [8]. Initial clinical applications focused on oral inflammatory conditions, including stomatitis, pharyngitis, and postoperative dental pain, where it demonstrated superior efficacy in reducing edema and pain intensity compared to placebo [9] [5].

Table 1: Key Milestones in Benzydamine Development

YearDevelopment PhaseSignificance
1964Initial SynthesisSynthesized in Italy as a novel indazole derivative
1966Market IntroductionLaunched as Tantum Verde for oropharyngeal conditions
1980sMechanism ElucidationDemonstrated non-prostaglandin-mediated anti-inflammatory actions
2000sExpansion to OncologyAdopted for chemoradiotherapy-induced oral mucositis management
2020sFormulation InnovationsDevelopment of mucoadhesive gels and in situ gelling systems [8]

The 1980s witnessed critical research into benzydamine’s unconventional mechanisms. While classified pharmacologically as an NSAID, benzydamine diverged from typical NSAIDs by exhibiting only weak cyclooxygenase (COX) and lipoxygenase inhibition at therapeutic concentrations [8]. Instead, it was found to inhibit tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) production, reduce histamine-induced vascular permeability, and impair neutrophil degranulation—actions later attributed to its membrane-stabilizing properties [8] [1]. This mechanistic profile positioned benzydamine as a preferred option for patients at risk for gastrointestinal complications associated with traditional NSAIDs.

Clinical adoption expanded significantly when randomized trials established its efficacy in cancer therapy-induced oral mucositis. A multicenter study of head/neck cancer patients demonstrated that 0.15% benzydamine mouthwash reduced mucositis severity by 50% compared to placebo during radiotherapy [1] [5]. This evidence led to inclusion in international supportive care guidelines, cementing its role in oncology [5]. Contemporary research focuses on novel delivery systems, including bioadhesive buccal gels and thermosensitive in situ sprays designed to prolong mucosal residence time and enhance therapeutic efficacy [8] [6].

Structural Classification and Chemical Properties

Benzydamine hydrochloride is chemically designated as 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole hydrochloride with the molecular formula C₁₉H₂₃N₃O·HCl. It has a molecular weight of 345.87 g/mol and appears as a white to almost white crystalline powder [6] [10]. The compound’s structure comprises three key moieties:

  • An indazole ring providing the core scaffold
  • A benzyl group at the N1 position enhancing lipophilicity
  • A 3-(dimethylamino)propoxy chain enabling cationic interaction with biological membranes [3] [8]

Table 2: Key Physicochemical Properties of Benzydamine Hydrochloride

PropertySpecificationBiological Significance
Molecular Weight345.87 g/molOptimal for mucosal penetration
Melting Point157-162°CIndicates compound purity and stability
Water Solubility63 mg/mL (182.15 mM)Facilitates aqueous formulation [6]
LogP (Partition Coefficient)~3.5 (calculated)High membrane affinity and tissue penetration
pKaBasic amine (pKa ~9.5)Ionization at physiological pH enhances solubility

The indazole nucleus is structurally analogous to serotonin, potentially explaining benzydamine’s postulated serotonergic effects at supratherapeutic doses [3] [1]. Benzydamine’s lipophilicity enables rapid penetration into phospholipid bilayers, accounting for its membrane-stabilizing activity and local anesthetic properties [8]. Spectroscopic characterization shows distinctive absorption peaks at 308 nm (indazole ring) and 254 nm (benzyl group) in UV-Vis spectra, while nuclear magnetic resonance (NMR) confirms structure through methylene proton signals at δ 3.6-3.8 ppm and aromatic protons between δ 7.2-7.9 ppm [6] [10].

Synthesis follows a multi-step pathway originating from methyl anthranilate:

  • N-Benzylation with benzyl chloride yields N-benzyl anthranilate
  • Diazotization and reduction to form 1-benzylindazole via Reissert reaction
  • Alkylation with 3-dimethylaminopropyl chloride at the indazole 3-position
  • Salt formation with HCl to enhance stability [3]

The compound exhibits temperature-sensitive stability, requiring refrigerated storage (0-10°C) to prevent thermal degradation [6]. Its hydrochloride salt form provides excellent water solubility (>60 mg/mL), enabling formulation in aqueous mouthwashes and sprays while maintaining chemical integrity at physiological pH ranges encountered in mucosal applications [8] [10].

Regulatory Status and Global Approval Frameworks

Benzydamine hydrochloride operates within a complex global regulatory landscape characterized by significant jurisdictional variations in classification and accessibility. In the European Union, it holds over-the-counter (OTC) status as a topical preparation for oropharyngeal conditions under the brand Tantum Verde, with formulations including sprays (0.15%, 0.3%), mouthwashes (0.15%, 0.3%), and lozenges (3 mg) [9] [1]. The European Medicines Agency (EMA) approval encompasses both adult and pediatric populations, with specific age restrictions depending on formulation and concentration [9].

Table 3: Global Regulatory Status of Benzydamine Formulations

Region/CountryRegulatory ClassApproved FormulationsKey Restrictions
European UnionOTCSpray (0.15%, 0.3%), mouthwash, lozenges, vaginal rinseAge limits for spray formulations
BrazilPrescription (Class C1)Creams, oral solutionsControlled due to abuse potential [3]
United KingdomPharmacy (P) & POMGargles, spraysHigher concentrations pharmacist-supervised
TurkeyPrescriptionAll formulationsNot OTC-eligible [9]
United StatesNot approvedNoneAbsent from FDA Orange Book

Approval extensions to vaginal formulations (0.1% irrigation solutions) occurred in the 1990s based on efficacy in vaginitis and postpartum inflammation [1]. Regulatory harmonization remains limited, evidenced by Brazil’s classification of benzydamine as a Class C1 controlled substance due to emerging abuse patterns involving high-dose ingestion for hallucinogenic effects [3] [1]. This contrasts with the EU’s OTC status, though post-marketing surveillance requirements have intensified following reports of accidental pediatric exposures and intentional misuse [1] [9].

The compound’s exclusion from the US market is particularly noteworthy. Despite extensive international use since 1966, benzydamine has never received Food and Drug Administration (FDA) approval. Industry analysts attribute this to patent expiration before US commercialization efforts, combined with regulatory requirements for new safety studies that diminished economic viability [4] [7]. Recent market analyses project the global benzydamine API market to reach $250 million by 2033, driven largely by emerging economies where generic production has expanded access [7] [4].

Regulatory agencies have implemented targeted restrictions on high-concentration formulations. Granules for vaginal solution (500 mg/sachet) and powders (53.2 mg/g) were reclassified from pharmacy-supervised to prescription-only status in several EU countries following toxicological assessments indicating significant risk upon accidental ingestion [1] [3]. These measures reflect evolving regulatory approaches balancing therapeutic access against emerging safety signals in diverse global contexts.

Properties

CAS Number

642-72-8

Product Name

Benzydamine

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine

Molecular Formula

C19H23N3O

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3

InChI Key

CNBGNNVCVSKAQZ-UHFFFAOYSA-N

SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Solubility

Miscible

Synonyms

Benzidamine
Benzindamine
Benzydamine
Benzydamine Hydrochloride
Benzydamine Monohydrochloride
Difflam
Hydrochloride, Benzydamine
Lonol
Monohydrochloride, Benzydamine
Novo Benzydamine
Novo-Benzydamine
Opalgyne
PMS Benzydamine
PMS-Benzydamine
ratio Benzydamine
ratio-Benzydamine
Rosalgin
Sun Benz
Sun-Benz
Tantum
Tantum Topico

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.